1-(1-Chloroethoxy)-3-methylbutane
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Overview
Description
1-(1-Chloroethoxy)-3-methylbutane is an organic compound characterized by its unique structure, which includes a chloroethoxy group attached to a methylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethoxy)-3-methylbutane can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-butanol with 1-chloroethane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions are crucial to maximize the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloroethoxy)-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(1-Hydroxyethoxy)-3-methylbutane.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Elimination Conditions: Strong bases like potassium tert-butoxide.
Major Products:
Substitution: 1-(1-Hydroxyethoxy)-3-methylbutane.
Elimination: Alkenes such as 3-methyl-1-butene.
Oxidation: Ketones or aldehydes depending on the specific reaction conditions.
Scientific Research Applications
1-(1-Chloroethoxy)-3-methylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the development of new materials with specific properties.
Industrial Chemistry: Employed in the production of specialty chemicals and solvents.
Mechanism of Action
The mechanism by which 1-(1-Chloroethoxy)-3-methylbutane exerts its effects depends on the specific reaction it undergoes. For instance, in substitution reactions, the chloro group is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound is converted to a ketone or aldehyde via the transfer of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
1-(2-Chloroethoxy)-3-methylbutane: Similar structure but with the chloroethoxy group attached at a different position.
1-(1-Bromoethoxy)-3-methylbutane: Bromine instead of chlorine, leading to different reactivity.
1-(1-Chloroethoxy)-2-methylpropane: Different backbone structure, affecting its chemical properties.
Uniqueness: 1-(1-Chloroethoxy)-3-methylbutane is unique due to its specific structural arrangement, which influences its reactivity and applications. The position of the chloroethoxy group and the methylbutane backbone make it distinct from other similar compounds, providing unique opportunities for its use in various chemical reactions and applications.
Properties
Molecular Formula |
C7H15ClO |
---|---|
Molecular Weight |
150.64 g/mol |
IUPAC Name |
1-(1-chloroethoxy)-3-methylbutane |
InChI |
InChI=1S/C7H15ClO/c1-6(2)4-5-9-7(3)8/h6-7H,4-5H2,1-3H3 |
InChI Key |
ZTAQZZRFUJEQJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(C)Cl |
Origin of Product |
United States |
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